molecular formula C13H11NO B8800866 4-Phenylbenzaldoxime

4-Phenylbenzaldoxime

Cat. No.: B8800866
M. Wt: 197.23 g/mol
InChI Key: OUNAWNXTMKAPFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenylbenzaldoxime (CAS 40143-27-9) is a benzaldoxime derivative characterized by a phenyl group substituted at the 4-position of the benzaldoxime backbone. This compound is widely utilized in biochemical and pharmacological research, particularly in studies involving tumor suppression, apoptosis, and cellular signaling pathways . Its oxime functional group (–NOH) enables chelation with metal ions, making it relevant in catalysis and metalloenzyme inhibition studies. Additionally, this compound is employed as a reagent in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry due to its ability to stabilize transition metals .

Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

N-[(4-phenylphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C13H11NO/c15-14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-10,15H

InChI Key

OUNAWNXTMKAPFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=NO

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of 4-Phenylbenzaldoxime and Analogous Compounds

Compound Name Molecular Formula Key Functional Groups Substituents
This compound C₁₃H₁₁NO Oxime (–NOH), Benzene ring 4-Phenyl
4-Chlorobenzylidene-hydrazinyl-thiadiazin derivative [E2] C₁₈H₁₃ClN₆O₂S Hydrazine, Thiadiazin, Chlorophenyl 4-Chlorobenzylidene, Sydnone ring
4-Chlorophenyl-pyrazole-sulfonamide [E3] C₁₆H₁₄ClN₃O₂S Sulfonamide (–SO₂NH₂), Pyrazole 4-Chlorophenyl, Methyl group
4-Methoxy-2-methylbenzaldehyde [E4] C₉H₁₀O₂ Aldehyde (–CHO), Methoxy (–OCH₃) 4-Methoxy, 2-Methyl

Key Observations :

  • Oxime vs. Hydrazine/Sulfonamide : The oxime group in this compound provides distinct metal-binding properties compared to the hydrazine (in [E2]) or sulfonamide (in [E3]) groups, which are more commonly associated with hydrogen bonding and enzyme inhibition .
  • Substituent Effects : The 4-phenyl group in this compound enhances aromatic stacking interactions, whereas chlorophenyl (in [E2], [E3]) and methoxy groups (in [E4]) alter electronic properties (e.g., electron-withdrawing vs. electron-donating effects), impacting reactivity and solubility .

Key Observations :

  • Therapeutic Specificity : this compound’s focus on apoptosis contrasts with the broad-spectrum antimicrobial activity of [E2] and the anti-inflammatory role of [E3].
  • Mechanistic Diversity : While this compound acts via metal chelation and kinase modulation, [E3] targets COX-2 through sulfonamide-mediated hydrogen bonding, highlighting functional group-driven specificity .

Physicochemical Properties

  • Solubility : this compound exhibits moderate solubility in polar solvents (e.g., DMSO) due to its oxime group, whereas chlorophenyl derivatives ([E2], [E3]) show lower solubility owing to hydrophobic substituents .
  • Stability : The oxime group in this compound is prone to hydrolysis under acidic conditions, unlike the more stable sulfonamide group in [E3] .

Research Findings and Trends

Recent studies emphasize the versatility of this compound in drug discovery, particularly in combination therapies with platinum-based anticancer agents . In contrast, [E2] and [E3] are being explored for antibiotic resistance mitigation and anti-inflammatory applications, respectively . Methoxy-substituted analogs like [E4] remain critical in industrial chemistry but lack direct pharmacological relevance .

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